

An In-depth Technical Guide to 2-Fluoro-6-hydroxybenzamide

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Compound of Interest

Compound Name: 2-Fluoro-6-hydroxybenzamide

Cat. No.: B065572

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of **2-Fluoro-6-hydroxybenzamide** (CAS No. 160748-95-8). While this compound is commercially available, this guide highlights the current scarcity of in-depth experimental data in publicly accessible literature. The document summarizes available identifying information, predicted physicochemical properties, and safety data. Furthermore, it presents a generalized experimental protocol for the characterization of similar benzamide compounds and a hypothetical synthesis workflow, intended to serve as a practical reference in the absence of specific published methodologies for this particular molecule. This guide underscores the need for further research to fully characterize the properties and potential applications of **2-Fluoro-6-hydroxybenzamide**.

Chemical Identity and Physical Properties

2-Fluoro-6-hydroxybenzamide is a fluorinated aromatic amide. The presence of a fluorine atom, a hydroxyl group, and an amide group suggests its potential for diverse chemical interactions and makes it a compound of interest in medicinal chemistry and materials science.

Table 1: Chemical Identifiers and Physical Properties of **2-Fluoro-6-hydroxybenzamide**

Property	Value	Source
IUPAC Name	2-fluoro-6-hydroxybenzamide	Sigma-Aldrich
CAS Number	160748-95-8	Sigma-Aldrich
Molecular Formula	C ₇ H ₆ FNO ₂	PubChemLite[1]
Molecular Weight	155.13 g/mol	PubChemLite[1]
InChI	InChI=1S/C7H6FNO2/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3,10H,(H2,9,11)	Sigma-Aldrich
InChIKey	DHNYGSKZXMZJIA-UHFFFAOYSA-N	Sigma-Aldrich
SMILES	<chem>C1=CC(=C(C(=C1)F)C(=O)N)O</chem>	PubChemLite[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	
Predicted XlogP	0.3	PubChemLite[1]

Note: Experimental data for melting point, boiling point, solubility, and pKa for **2-Fluoro-6-hydroxybenzamide** are not readily available in the reviewed literature. The XlogP value is a predicted value.

Spectral and Analytical Data

Detailed experimental spectral data for **2-Fluoro-6-hydroxybenzamide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are not available in the public domain. For reference, predicted mass spectrometry data is presented below.

Table 2: Predicted Mass Spectrometry Data for **2-Fluoro-6-hydroxybenzamide**

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	156.04553	127.1
[M+Na] ⁺	178.02747	136.0
[M-H] ⁻	154.03097	128.4
[M+NH ₄] ⁺	173.07207	147.1
[M+K] ⁺	194.00141	133.7
[M+H-H ₂ O] ⁺	138.03551	121.1
[M] ⁺	155.03770	123.8
[M] ⁻	155.03880	123.8

Data sourced from
PubChemLite and is based on
computational predictions.[\[1\]](#)

Safety and Handling

Based on available safety data, **2-Fluoro-6-hydroxybenzamide** is associated with the following hazards:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

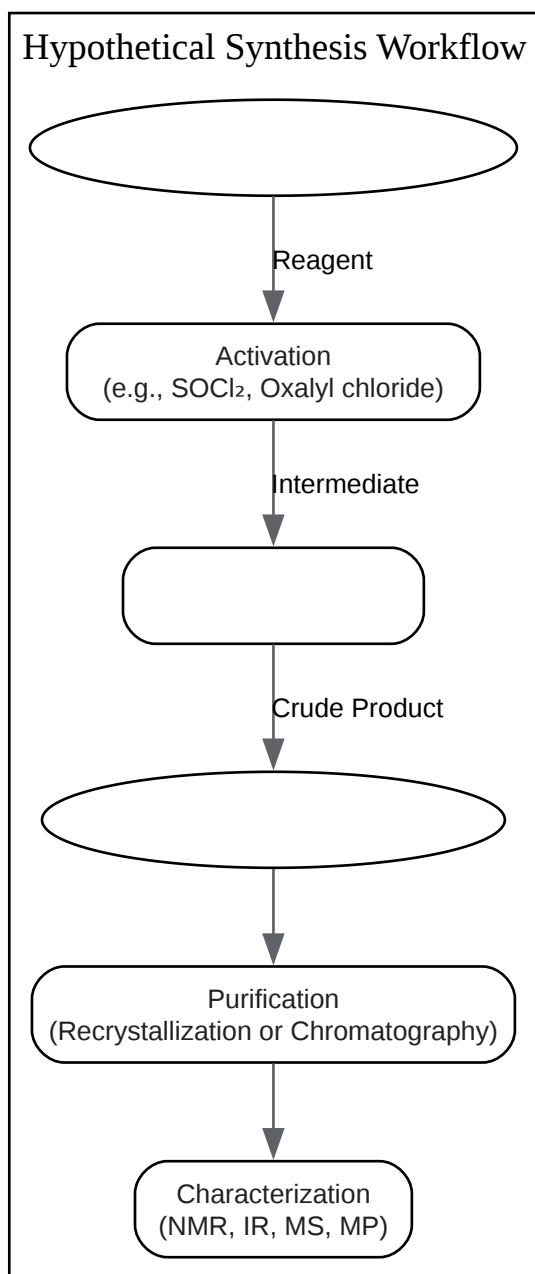
Precautionary statements for handling include: P260, P271, P501, P101, P280, P301+P310, P304+P340, P305+P351+P338, P303+P361+P353, P405, P301+P330+P331, P403+P233, P321. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols (Generalized)

Due to the absence of specific published experimental protocols for **2-Fluoro-6-hydroxybenzamide**, a generalized procedure for the synthesis and characterization of a similar benzamide derivative is provided as a template.

Hypothetical Synthesis of 2-Fluoro-6-hydroxybenzamide

A plausible synthetic route could involve the amidation of a corresponding carboxylic acid or its activated derivative.



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Caption: Hypothetical synthesis workflow for **2-Fluoro-6-hydroxybenzamide**.

Methodology:

- Activation of the Carboxylic Acid: 2-Fluoro-6-hydroxybenzoic acid would be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g.,

dichloromethane or toluene) to form the acyl chloride intermediate. The reaction would likely be performed under anhydrous conditions and may require gentle heating.

- **Amidation:** The resulting acyl chloride would then be carefully added to a solution of ammonia or ammonium hydroxide in an appropriate solvent at a controlled temperature (e.g., 0 °C) to form the crude **2-Fluoro-6-hydroxybenzamide**.
- **Work-up and Purification:** The reaction mixture would be worked up by extraction and washing to remove unreacted starting materials and byproducts. The crude product would then be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

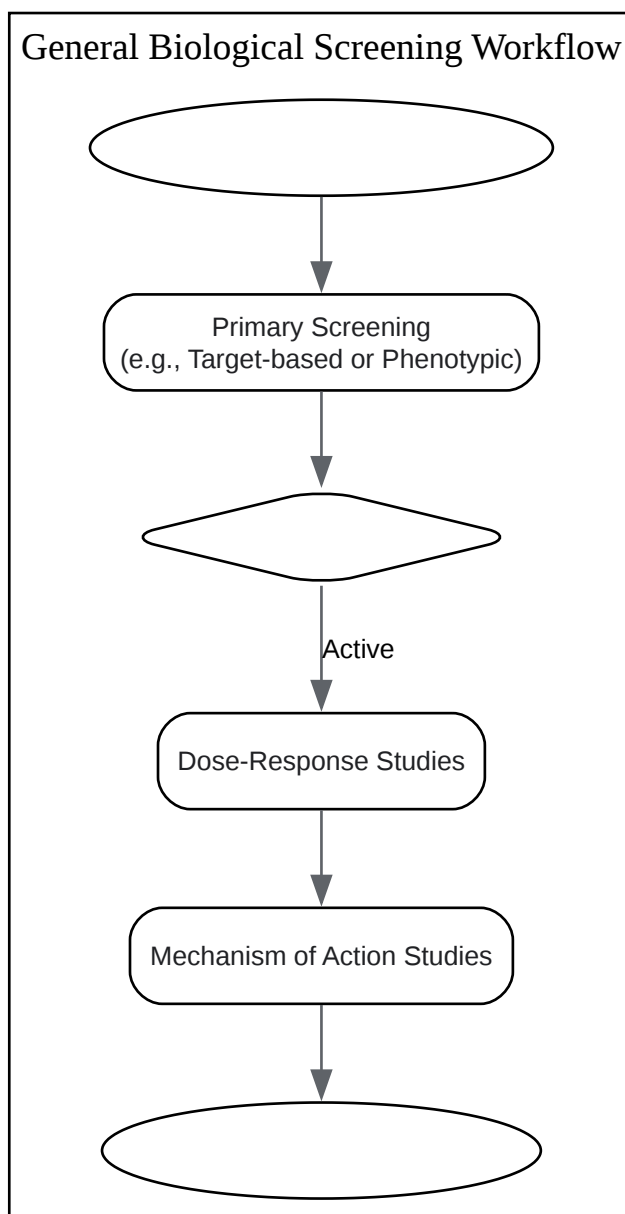
Characterization

The purified product's identity and purity would be confirmed using standard analytical techniques:

- **^1H and ^{13}C NMR Spectroscopy:** To confirm the chemical structure and assess purity.
- **Infrared (IR) Spectroscopy:** To identify characteristic functional groups (e.g., O-H, N-H, C=O, C-F).
- **Mass Spectrometry (MS):** To determine the molecular weight and fragmentation pattern.
- **Melting Point Analysis:** To determine the melting point range as an indicator of purity.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for **2-Fluoro-6-hydroxybenzamide**. Screening assays would be required to determine its pharmacological profile.



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Caption: A general workflow for investigating the biological activity of a novel compound.

Conclusion

2-Fluoro-6-hydroxybenzamide is a chemical compound with established basic identifiers but lacks a comprehensive public profile of its experimental chemical, physical, and biological properties. This guide consolidates the available information and provides generalized protocols to aid researchers in its further investigation. The potential for this molecule in various

scientific domains warrants future studies to fully elucidate its characteristics and potential applications.

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References

- 1. PubChemLite - 2-fluoro-6-hydroxybenzamide (C₇H₆FNO₂) [pubchemlite.lcsb.uni.lu]
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